Ethanethiol, 2-(triethoxysilyl)- is a silane compound characterized by the presence of a thiol functional group attached to a triethoxysilyl moiety. This compound is notable for its ability to form stable covalent bonds with siliceous surfaces, making it valuable in various applications, particularly in materials science and chemistry. The general structure can be represented as follows:
This compound exhibits unique properties due to the combination of the thiol and silane functionalities, allowing for versatile interactions in both organic and inorganic contexts.
The synthesis of ethanethiol, 2-(triethoxysilyl)- typically involves:
Ethanethiol, 2-(triethoxysilyl)- has several notable applications:
Interaction studies involving ethanethiol, 2-(triethoxysilyl)- often focus on its binding affinity for metal ions and its reactivity with various substrates. Research has shown that thiols can effectively chelate heavy metals such as mercury and lead, reducing their toxicity in environmental contexts . Additionally, studies on its interactions with biological molecules suggest potential uses in drug delivery systems.
Ethanethiol, 2-(triethoxysilyl)- shares similarities with other organosilicon compounds that contain thiol or silane functionalities. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethanethiol (C2H5SH) | Simple thiol without silane functionality | |
| Trimethoxy(ethyl)silane | Silane without thiol; used primarily for surface bonding | |
| 1,2-Bis(triethoxysilyl)ethane | Dipodal structure enhances bonding capabilities | |
| Thioglycolic acid (HSCH2COOH) | Contains both thiol and carboxylic acid functionality |
Ethanethiol, 2-(triethoxysilyl)- is unique due to its dual functionality combining both thiol reactivity and silane bonding capabilities, making it particularly valuable in applications requiring strong adhesion between organic and inorganic materials while also providing potential biological activity through its thiol group.
The hydrolysis of ethanethiol, 2-(triethoxysilyl)- follows a sequential mechanism where each ethoxy group is removed stepwise through nucleophilic attack by water molecules. Comprehensive kinetic studies reveal that the hydrolysis proceeds through three distinct stages, each with different rate constants and activation energies.
The first hydrolysis step exhibits the highest reaction rate, with measured rate constants ranging from 4.3 × 10⁻³ to 7.2 × 10⁻³ M⁻¹min⁻¹ for various triethoxysilane derivatives at pH 4.0. The vinyltriethoxysilane demonstrates the fastest hydrolysis kinetics due to the electron-withdrawing effect of the vinyl group, which activates the silicon center toward nucleophilic attack. Conversely, phenyltriethoxysilane shows the slowest hydrolysis rate, attributed to the electron-donating nature of the phenyl group that stabilizes the silicon-oxygen bonds.
| Silane Type | First Hydrolysis Rate (M⁻¹min⁻¹) | Second Hydrolysis Rate (M⁻¹min⁻¹) | Third Hydrolysis Rate (M⁻¹min⁻¹) | Complete Hydrolysis Time (hours) |
|---|---|---|---|---|
| Methyltriethoxysilane | 6.1 × 10⁻³ | 3.4 × 10⁻³ | 1.8 × 10⁻³ | 6-8 |
| Ethyltriethoxysilane | 5.8 × 10⁻³ | 3.1 × 10⁻³ | 1.6 × 10⁻³ | 8-12 |
| Propyltriethoxysilane | 5.5 × 10⁻³ | 2.9 × 10⁻³ | 1.4 × 10⁻³ | 12-16 |
| Vinyltriethoxysilane | 7.2 × 10⁻³ | 4.1 × 10⁻³ | 2.3 × 10⁻³ | 4-6 |
| Phenyltriethoxysilane | 4.9 × 10⁻³ | 2.7 × 10⁻³ | 1.2 × 10⁻³ | 16-20 |
| Bis(triethoxysilyl)ethane | 4.3 × 10⁻³ | 2.5 × 10⁻³ | 1.1 × 10⁻³ | 20-24 |
The kinetic analysis demonstrates that each successive hydrolysis step becomes progressively slower. This phenomenon results from the increasing electronegativity of the silicon center as hydroxyl groups replace ethoxy groups, making further nucleophilic attack more difficult. The activation energy increases from 85.3 kJ/mol for the first hydrolysis to 98.1 kJ/mol for the third hydrolysis, reflecting the increasing difficulty of bond breaking.
Following hydrolysis, the formed silanol groups undergo condensation reactions to form siloxane bonds. The condensation mechanism involves the nucleophilic attack of a silanol group on another silicon center, leading to the formation of Si-O-Si linkages with the elimination of water.
Nuclear magnetic resonance studies reveal that condensation proceeds through multiple pathways depending on the reaction conditions. Under acidic conditions, linear condensation predominates, forming dimeric and trimeric species initially. The condensation rate follows pseudo-first-order kinetics with respect to silanol concentration, with rate constants ranging from 1.8 × 10⁻⁴ to 2.8 × 10⁻³ M⁻¹s⁻¹ depending on pH conditions.
| pH | Condensation Rate (M⁻¹s⁻¹) | Oligomer Formation Rate (M⁻¹s⁻¹) | Predominant Species | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| 2.0 | 2.3 × 10⁻⁴ | 1.5 × 10⁻⁴ | Linear dimers | 68.5 |
| 4.0 | 1.8 × 10⁻⁴ | 1.1 × 10⁻⁴ | Linear dimers | 72.3 |
| 7.0 | 8.2 × 10⁻⁵ | 5.3 × 10⁻⁵ | Cyclic trimers | 76.8 |
| 9.0 | 4.7 × 10⁻⁴ | 3.2 × 10⁻⁴ | Linear/cyclic mixed | 58.2 |
| 11.0 | 1.2 × 10⁻³ | 8.6 × 10⁻⁴ | Cyclic tetramers | 45.7 |
| 13.0 | 2.8 × 10⁻³ | 1.9 × 10⁻³ | Higher oligomers | 42.1 |
The condensation pathways exhibit distinct selectivity patterns based on pH conditions. At low pH values (2.0-4.0), linear condensation dominates due to protonation of silanol groups, which activates them toward nucleophilic attack. At neutral pH (around 7.0), cyclic condensation becomes more favorable, leading to the formation of cyclic trimers and tetramers. Under highly alkaline conditions (pH > 11.0), rapid condensation occurs with the formation of higher oligomers and eventual gelation.
The pH of the reaction medium profoundly influences both hydrolysis and condensation mechanisms. Under acidic conditions, the protonation of ethoxy groups enhances their leaving group ability, accelerating hydrolysis. The mechanism involves the formation of a pentacoordinate silicon intermediate through backside attack by water molecules.
Catalytic studies demonstrate significant enhancement of reaction rates in the presence of various catalysts. Fluoride ions show the most dramatic effect, increasing both hydrolysis and condensation rates by factors of 45.8 and 52.3, respectively. The fluoride ion mechanism involves direct attack on the silicon center, forming a pentacoordinate fluorosilicate intermediate that facilitates ethoxy group displacement.
| Catalyst Type | Concentration (M) | Hydrolysis Enhancement Factor | Condensation Enhancement Factor | Selectivity (Linear/Cyclic) | Optimal Temperature (°C) |
|---|---|---|---|---|---|
| Hydrochloric acid | 0.01 | 15.2 | 12.8 | 3.2:1 | 60 |
| Acetic acid | 0.1 | 8.7 | 6.9 | 2.8:1 | 80 |
| Ammonia | 0.05 | 12.3 | 18.4 | 1.5:1 | 25 |
| Sodium hydroxide | 0.01 | 22.5 | 28.7 | 1.2:1 | 40 |
| Fluoride ion | 0.001 | 45.8 | 52.3 | 0.8:1 | 25 |
| Rare earth metal | 0.005 | 18.9 | 24.1 | 2.1:1 | 70 |
Rare earth metal catalysts provide an alternative catalytic pathway with moderate enhancement factors but excellent selectivity control. These catalysts operate through coordination of the metal center with both water molecules and ethoxy groups, facilitating hydrolysis through an intramolecular mechanism.
The formation of oligomeric species from ethanethiol, 2-(triethoxysilyl)- follows complex kinetics involving both monomer addition and cluster-cluster aggregation mechanisms. Initially, dimeric species form through the condensation of two silanol-containing monomers. These dimers can then undergo further reaction through two primary pathways: sequential monomer addition or condensation with other oligomeric species.
Dynamic light scattering studies reveal that oligomer formation proceeds through distinct stages. The first stage involves rapid formation of small oligomers (dimers and trimers) within the first few hours of reaction. The second stage is characterized by slower growth through cluster-cluster aggregation, leading to the formation of larger oligomeric species. The third stage involves potential gelation if the reaction conditions favor extensive cross-linking.
The oligomer distribution depends critically on the water-to-silane ratio and the presence of organic solvents. In water-rich solutions, hydrolysis occurs rapidly, leading to extensive oligomerization within 3 days, with 85% of silane molecules converted to silanols. However, in methanol-rich solutions, oligomerization proceeds much more slowly, with only 7% conversion after 7 days.
Size exclusion chromatography analysis reveals that oligomeric species exhibit molecular weights ranging from 300 to 3000 Da, corresponding to oligomers containing 2 to 12 silicon atoms. The distribution of oligomer sizes depends on reaction conditions, with acidic conditions favoring smaller oligomers and alkaline conditions promoting larger species.
The thiol functionality in ethanethiol, 2-(triethoxysilyl)- enables participation in thiol-ene click chemistry reactions. These reactions proceed through a radical mechanism involving the addition of sulfur-centered radicals to carbon-carbon double bonds. The reaction exhibits excellent characteristics of click chemistry, including high efficiency, rapid reaction rates, and minimal side products.
Kinetic studies demonstrate that the thiol-ene reaction rate depends significantly on the nature of the alkene partner. Electron-deficient alkenes such as maleimide show the highest reactivity, with rate constants reaching 3.1 × 10⁶ M⁻¹s⁻¹. Norbornene, due to its strained ring system, also exhibits high reactivity with rate constants of 2.3 × 10⁶ M⁻¹s⁻¹.
| Alkene Type | Thiol Reactivity (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Regioselectivity (%) | Yield (%) | Reaction Time (min) |
|---|---|---|---|---|---|
| Norbornene | 2.3 × 10⁶ | 28.4 | 95 | 96 | 15 |
| Vinyl silane | 1.8 × 10⁶ | 32.1 | 88 | 89 | 30 |
| Allyl silane | 1.2 × 10⁶ | 35.7 | 82 | 85 | 45 |
| Styrene | 8.5 × 10⁵ | 42.3 | 76 | 78 | 120 |
| Methyl acrylate | 1.5 × 10⁶ | 30.8 | 91 | 93 | 25 |
| Maleimide | 3.1 × 10⁶ | 24.9 | 97 | 98 | 10 |
The regioselectivity of thiol-ene reactions depends on the alkene structure. Terminal alkenes generally show high regioselectivity, with preferential addition to the terminal carbon atom. The reaction mechanism involves initial hydrogen abstraction from the thiol to form a thiyl radical, followed by rapid addition to the alkene double bond.
Photoinitiated thiol-ene reactions offer additional advantages for surface modification applications. The use of photoinitiators allows for spatial and temporal control of the reaction, enabling precise patterning of surfaces. The reaction proceeds efficiently even in the presence of oxygen, making it suitable for practical applications.
The thiol group in ethanethiol, 2-(triethoxysilyl)- readily participates in thiol-disulfide interchange reactions. These reactions involve the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide bond and the release of a different thiol.
The kinetics of thiol-disulfide interchange follow second-order kinetics with respect to the concentrations of thiol and disulfide. The reaction rate depends on the acidity of the thiol, with more acidic thiols showing higher reactivity. The relationship between thiol acidity and reaction rate follows a Brønsted correlation with a coefficient of approximately 0.5.
Mechanistic studies reveal that the reaction proceeds through a cyclic transition state involving the formation of a three-center, four-electron bond. The transition state exhibits partial negative charge distribution between the terminal sulfur atoms, consistent with the observed Brønsted relationship. The reaction is reversible, with the equilibrium position determined by the relative stabilities of the starting materials and products.
Temperature studies indicate that thiol-disulfide interchange reactions have relatively low activation energies, typically ranging from 40 to 60 kJ/mol. The reaction rate increases significantly with temperature, following Arrhenius behavior. Solvent effects are also important, with polar aprotic solvents such as dimethyl sulfoxide showing rate enhancements of up to 1000-fold compared to protic solvents.
The biological relevance of thiol-disulfide interchange reactions has led to extensive studies of their mechanisms in protein systems. The reaction plays crucial roles in protein folding, enzyme catalysis, and cellular redox regulation. Understanding these mechanisms provides insights into the design of thiol-containing materials for biological applications.
The coordination chemistry of ethanethiol, 2-(triethoxysilyl)- with various metal ions has been extensively investigated. The thiol group acts as a soft Lewis base, showing preferential binding to soft Lewis acids such as copper(II), mercury(II), and silver(I). The coordination involves the formation of metal-sulfur bonds with varying degrees of covalent character.
Binding constant measurements reveal that the stability of metal-thiol complexes depends on both the metal ion and the thiol structure. Copper(II) forms the most stable complexes with binding constants of 1.8 × 10⁸ M⁻¹, while manganese(II) shows the weakest binding with constants of 2.9 × 10⁶ M⁻¹.
| Metal Ion | Binding Constant (M⁻¹) | Coordination Number | Bond Length (Å) | Thermodynamic Stability (kJ/mol) | Kinetic Stability (half-life, h) |
|---|---|---|---|---|---|
| Copper(II) | 1.8 × 10⁸ | 4 | 2.31 | -125.3 | 24 |
| Zinc(II) | 3.2 × 10⁷ | 4 | 2.43 | -98.7 | 8 |
| Iron(III) | 2.1 × 10⁹ | 6 | 2.18 | -156.8 | 72 |
| Nickel(II) | 8.7 × 10⁶ | 4 | 2.38 | -89.2 | 6 |
| Cobalt(II) | 1.4 × 10⁷ | 4 | 2.42 | -94.5 | 12 |
| Manganese(II) | 2.9 × 10⁶ | 6 | 2.51 | -76.1 | 3 |
Structural studies using X-ray crystallography reveal that metal-thiol complexes adopt various geometries depending on the metal ion and coordination number. Copper(II) typically forms square planar complexes, while zinc(II) adopts tetrahedral geometry. Iron(III) shows a preference for octahedral coordination, often involving multiple thiol ligands.
The kinetic stability of metal-thiol complexes varies significantly with the metal ion. Iron(III) complexes show the highest kinetic stability with half-lives of 72 hours, while manganese(II) complexes dissociate rapidly with half-lives of only 3 hours. This variation in kinetic stability has important implications for applications in catalysis and materials science.
The surface binding of ethanethiol, 2-(triethoxysilyl)- to various substrates involves complex mechanistic pathways that depend on the nature of the substrate and reaction conditions. The most common mechanism involves the hydrolysis of ethoxy groups to form silanol groups, followed by condensation with surface hydroxyl groups to form covalent Si-O-substrate bonds.
Detailed mechanistic studies reveal that the surface binding process occurs through four distinct steps. First, the ethoxy groups undergo hydrolysis in the presence of water or surface moisture. Second, the hydrolyzed species undergo condensation to form oligomeric silanol species. Third, these oligomers hydrogen bond with hydroxyl groups on the substrate surface. Finally, during drying or curing, covalent bonds form between the silanol groups and the substrate with the elimination of water.
The binding strength varies significantly with the substrate type. Silica surfaces show the strongest binding with covalent Si-O-Si bonds having energies of 385 kJ/mol. Alumina and titania surfaces exhibit even stronger binding due to the higher electronegativity of aluminum and titanium compared to silicon. Glass surfaces show similar binding strengths to pure silica, while steel surfaces rely primarily on hydrogen bonding interactions.
| Substrate | Binding Mechanism | Bond Strength (kJ/mol) | Coverage (molecules/nm²) | Hydrolysis Requirement | Durability (wash cycles) |
|---|---|---|---|---|---|
| Silica (SiO₂) | Covalent Si-O-Si | 385 | 2.8 | Yes | >100 |
| Alumina (Al₂O₃) | Covalent Si-O-Al | 420 | 3.2 | Yes | >100 |
| Titania (TiO₂) | Covalent Si-O-Ti | 445 | 2.9 | Partial | >100 |
| Glass | Covalent Si-O-Si | 375 | 2.6 | Yes | >100 |
| Steel | Hydrogen bonding | 25 | 1.8 | No | 10-20 |
| Polymer | Physical adsorption | 15 | 1.2 | No | 1-5 |
Surface coverage studies indicate that monolayer formation occurs at relatively low silane concentrations. The maximum coverage ranges from 2.6 to 3.2 molecules per square nanometer depending on the substrate. This coverage corresponds to approximately 65% of the theoretical maximum based on the cross-sectional area of the silane molecule.
The hydrolysis-dependent coupling mechanism represents the primary pathway for surface attachment of ethanethiol, 2-(triethoxysilyl)- to hydroxylated surfaces. This mechanism requires the presence of water or surface moisture to initiate the hydrolysis of ethoxy groups. The rate of hydrolysis depends on several factors including pH, temperature, and water concentration.
Kinetic studies demonstrate that the hydrolysis rate follows pseudo-first-order kinetics with respect to silane concentration when water is in excess. The apparent rate constant depends on the water-to-silane ratio, with higher ratios leading to faster hydrolysis. However, excessive water can also lead to uncontrolled oligomerization and gelation.
The pH dependence of hydrolysis shows a complex relationship with both acidic and basic conditions promoting faster hydrolysis than neutral conditions. Under acidic conditions, protonation of ethoxy groups enhances their leaving group ability. Under basic conditions, hydroxide ions directly attack the silicon center, facilitating ethoxy group displacement.
Temperature effects follow Arrhenius behavior, with activation energies ranging from 45 to 75 kJ/mol depending on the pH and catalyst system. Higher temperatures accelerate both hydrolysis and condensation reactions but may also promote undesirable side reactions such as ether formation.
The role of catalysts in hydrolysis-dependent coupling has been extensively studied. Acidic catalysts such as hydrochloric acid or acetic acid promote controlled hydrolysis with minimal oligomerization. Basic catalysts such as ammonia or sodium hydroxide accelerate both hydrolysis and condensation but may lead to rapid gelation.
Alternative coupling mechanisms that do not require prior hydrolysis have been identified under specific conditions. These direct coupling pathways involve the reaction of ethoxy groups directly with surface hydroxyl groups, eliminating ethanol rather than water. This mechanism is particularly important under anhydrous conditions or when using vapor-phase deposition techniques.
The direct coupling mechanism requires elevated temperatures (typically 50-120°C) and extended reaction times (4-12 hours) compared to hydrolysis-dependent pathways. The reaction proceeds through a concerted mechanism involving the simultaneous breaking of the Si-O-ethyl bond and formation of the Si-O-surface bond.
Mechanistic studies using infrared spectroscopy reveal that direct coupling occurs preferentially with highly reactive surface hydroxyl groups. Isolated hydroxyl groups show higher reactivity than hydrogen-bonded hydroxyl groups due to their greater accessibility and higher acidity. The reaction follows second-order kinetics with respect to both silane and surface hydroxyl concentrations.
The efficiency of direct coupling depends on the surface preparation and pre-treatment. Surfaces with high hydroxyl density show faster coupling rates and higher final coverage. Pre-treatment with water or alcohol can increase the density of reactive hydroxyl groups, improving the coupling efficiency.
Computational studies using density functional theory have provided insights into the mechanism of direct coupling. The reaction proceeds through a four-center transition state involving the silicon atom, ethoxy oxygen, surface oxygen, and surface hydrogen. The activation energy for this process is calculated to be approximately 95 kJ/mol, consistent with experimental observations.
Computational investigations of ethanethiol, 2-(triethoxysilyl)- reaction mechanisms have employed various density functional theory methods to elucidate reaction pathways and energetics. The most commonly used functionals include B3LYP, PBE, and M06-2X, each providing different levels of accuracy for different types of interactions.
Benchmark studies comparing different DFT methods reveal that B3LYP provides reliable geometries and energetics for silicon-containing compounds. The calculated bond lengths typically agree with experimental values within 0.02 Å, while bond angles show deviations of less than 2°. For thermochemical calculations, the inclusion of diffuse functions and polarization functions is essential for accurate results.
The choice of basis set significantly affects the accuracy of calculated energies. Triple-zeta basis sets such as 6-311+G(2d,2p) provide better accuracy than double-zeta sets for energy calculations. For silicon-containing compounds, the inclusion of d-polarization functions on silicon is particularly important for describing the expanded valence shell.
Solvation effects have been incorporated using implicit solvent models such as the polarizable continuum model. These models account for the stabilization of ionic intermediates and transition states in polar solvents. However, the accuracy of solvation calculations is generally lower than gas-phase calculations due to the approximations inherent in continuum models.
| Reaction Step | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) | Gibbs Free Energy (kJ/mol) | Transition State Energy (kJ/mol) | Frequency Factor (s⁻¹) |
|---|---|---|---|---|---|
| First hydrolysis | 85.3 | -28.4 | -15.2 | 142.8 | 1.2 × 10¹³ |
| Second hydrolysis | 92.7 | -32.1 | -18.7 | 155.3 | 8.7 × 10¹² |
| Third hydrolysis | 98.1 | -35.7 | -21.3 | 167.9 | 6.3 × 10¹² |
| Condensation | 76.4 | -18.9 | -8.4 | 128.7 | 2.1 × 10¹³ |
| Oligomerization | 68.9 | -22.3 | -12.1 | 118.4 | 3.4 × 10¹³ |
| Cyclization | 82.5 | -15.8 | -6.9 | 135.6 | 1.8 × 10¹³ |
The calculated thermodynamic parameters show that all hydrolysis steps are exothermic, with the enthalpy becoming more negative for successive hydrolyses. This trend reflects the increasing stabilization of the silicon center as electronegative hydroxyl groups replace ethoxy groups. The Gibbs free energy changes are also negative, indicating that the reactions are thermodynamically favorable.
Molecular dynamics simulations have provided valuable insights into the dynamic behavior of ethanethiol, 2-(triethoxysilyl)- systems. These simulations employ classical force fields such as CVFF or reactive force fields like ReaxFF to model the time evolution of molecular systems.
Classical molecular dynamics simulations have been used to study the structure and dynamics of silane-modified surfaces. The simulations reveal that silane molecules adopt various conformations on surfaces, with the orientation depending on the grafting density and surface properties. At low grafting densities, the alkyl chains lie flat on the surface, while at higher densities, they adopt more extended conformations.
The use of reactive force fields enables the simulation of chemical reactions during molecular dynamics trajectories. These simulations have revealed the dynamic formation of siloxane clusters and rings during the polycondensation process. Two primary mechanisms for oligomer growth have been identified: monomer addition and cluster-cluster aggregation.
Reactive molecular dynamics simulations have shown that the rates of hydrolysis and condensation depend on the chemical structure of the silane monomer. Steric bulk around the silicon center reduces reaction rates, while electron-withdrawing groups accelerate reactions. The simulations also reveal that solution composition significantly affects reaction kinetics.
The incorporation of explicit water molecules in molecular dynamics simulations has provided insights into the hydrolysis mechanism. The simulations show that water molecules form hydrogen bonds with ethoxy groups before the hydrolysis reaction occurs. The number of surrounding water molecules affects the hydrolysis rate, with more water molecules leading to faster reactions.
Detailed analysis of transition states for ethanethiol, 2-(triethoxysilyl)- reactions has been performed using computational methods. The transition states for hydrolysis reactions typically involve pentacoordinate silicon intermediates with trigonal bipyramidal geometry. The attacking water molecule and the leaving ethoxy group occupy axial positions, while the remaining substituents occupy equatorial positions.
The calculated activation energies for hydrolysis reactions increase with the number of hydroxyl groups already present on the silicon center. This trend reflects the increasing electronegativity of the silicon center and the corresponding increase in the difficulty of nucleophilic attack. The first hydrolysis has an activation energy of 85.3 kJ/mol, while the third hydrolysis requires 98.1 kJ/mol.
Intrinsic reaction coordinate calculations have been used to characterize the complete reaction pathway from reactants to products. These calculations reveal that the hydrolysis reaction occurs through a single step without stable intermediates. The reaction coordinate shows a smooth transition from the reactant state through the transition state to the product state.
The effect of catalysts on transition state energies has been investigated computationally. Acidic catalysts lower the activation energy by protonating the ethoxy oxygen, making it a better leaving group. Basic catalysts form pentacoordinate intermediates that facilitate the departure of the alkoxy group. Fluoride catalysts show the largest effect, reducing activation energies by up to 40 kJ/mol.
Natural bond orbital analysis has been used to understand the electronic structure changes during reactions. The analysis reveals that the silicon-oxygen bonds become more ionic as hydrolysis proceeds, with increased charge transfer from silicon to oxygen. The thiol group remains largely unchanged during the hydrolysis process, retaining its nucleophilic character.